molecular formula C18H14ClN3O2 B14166428 N'-{(Z)-[5-(4-chlorophenyl)furan-2-yl]methylidene}-6-methylpyridine-3-carbohydrazide

N'-{(Z)-[5-(4-chlorophenyl)furan-2-yl]methylidene}-6-methylpyridine-3-carbohydrazide

Cat. No.: B14166428
M. Wt: 339.8 g/mol
InChI Key: ZOCLPLNPEGTHPV-NHDPSOOVSA-N
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Description

N-[(Z)-[5-(4-chlorophenyl)furan-2-yl]methylideneamino]-6-methylpyridine-3-carboxamide is a complex organic compound that features a furan ring, a chlorophenyl group, and a pyridine ring. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its unique structural properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(Z)-[5-(4-chlorophenyl)furan-2-yl]methylideneamino]-6-methylpyridine-3-carboxamide typically involves the condensation of 5-(4-chlorophenyl)furan-2-carbaldehyde with 6-methylpyridine-3-carboxamide. The reaction is carried out under mild conditions, often in the presence of a base such as triethylamine, and a suitable solvent like ethanol or methanol. The reaction mixture is usually stirred at room temperature for several hours until the desired product is formed.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods such as continuous flow synthesis. This approach allows for better control over reaction conditions and can lead to higher yields and purity of the final product. Additionally, the use of automated systems can reduce the need for manual intervention and improve overall efficiency.

Chemical Reactions Analysis

Types of Reactions

N-[(Z)-[5-(4-chlorophenyl)furan-2-yl]methylideneamino]-6-methylpyridine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form a furanone derivative.

    Reduction: The imine group can be reduced to form an amine.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Formation of furanone derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted chlorophenyl derivatives.

Scientific Research Applications

N-[(Z)-[5-(4-chlorophenyl)furan-2-yl]methylideneamino]-6-methylpyridine-3-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[(Z)-[5-(4-chlorophenyl)furan-2-yl]methylideneamino]-6-methylpyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • N-[(Z)-[5-(4-chlorophenyl)furan-2-yl]methylideneamino]-6-methylpyridine-3-carboxamide
  • N-[(Z)-[5-(4-bromophenyl)furan-2-yl]methylideneamino]-6-methylpyridine-3-carboxamide
  • N-[(Z)-[5-(4-fluorophenyl)furan-2-yl]methylideneamino]-6-methylpyridine-3-carboxamide

Uniqueness

The uniqueness of N-[(Z)-[5-(4-chlorophenyl)furan-2-yl]methylideneamino]-6-methylpyridine-3-carboxamide lies in its specific structural features, such as the presence of a chlorophenyl group and a furan ring, which contribute to its distinct chemical and biological properties. These features differentiate it from other similar compounds and make it a valuable target for further research and development.

Properties

Molecular Formula

C18H14ClN3O2

Molecular Weight

339.8 g/mol

IUPAC Name

N-[(Z)-[5-(4-chlorophenyl)furan-2-yl]methylideneamino]-6-methylpyridine-3-carboxamide

InChI

InChI=1S/C18H14ClN3O2/c1-12-2-3-14(10-20-12)18(23)22-21-11-16-8-9-17(24-16)13-4-6-15(19)7-5-13/h2-11H,1H3,(H,22,23)/b21-11-

InChI Key

ZOCLPLNPEGTHPV-NHDPSOOVSA-N

Isomeric SMILES

CC1=NC=C(C=C1)C(=O)N/N=C\C2=CC=C(O2)C3=CC=C(C=C3)Cl

Canonical SMILES

CC1=NC=C(C=C1)C(=O)NN=CC2=CC=C(O2)C3=CC=C(C=C3)Cl

solubility

2 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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